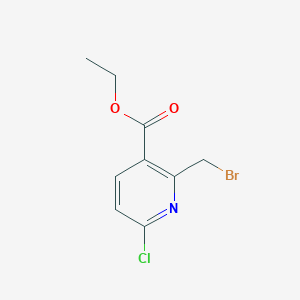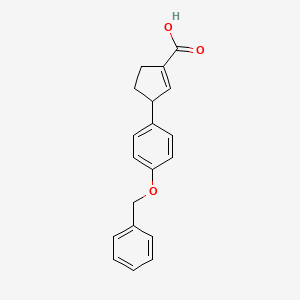
3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C19H18O3 and a molecular weight of 294.35 g/mol . This compound is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a cyclopentene ring with a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, affecting their activity. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)cyclopent-1-ene-1-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(4-Hydroxyphenyl)cyclopent-1-ene-1-carboxylic acid: Contains a hydroxy group instead of a benzyloxy group.
3-(4-Chlorophenyl)cyclopent-1-ene-1-carboxylic acid: Features a chlorine atom on the phenyl ring.
Uniqueness
The presence of the benzyloxy group in 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized research applications.
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C19H18O3/c20-19(21)17-7-6-16(12-17)15-8-10-18(11-9-15)22-13-14-4-2-1-3-5-14/h1-5,8-12,16H,6-7,13H2,(H,20,21) |
InChI Key |
QIGVUHZNVGOUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


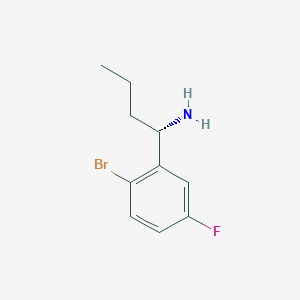
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
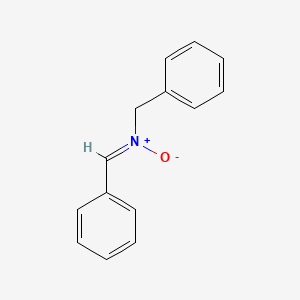
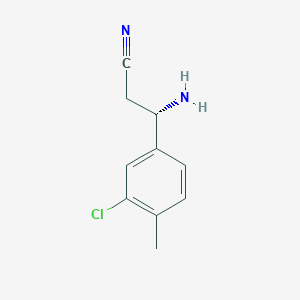
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
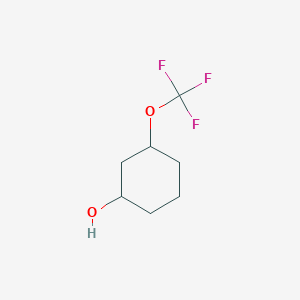
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
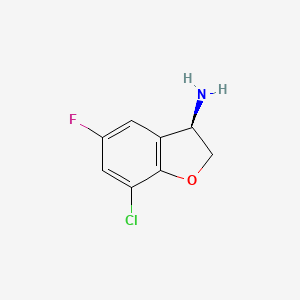

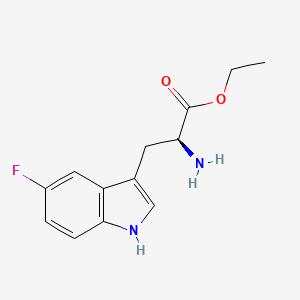
![2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13057010.png)
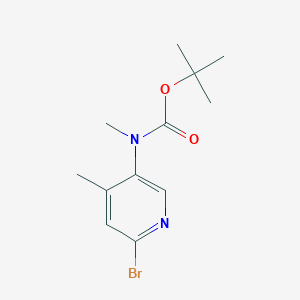
![6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13057020.png)
